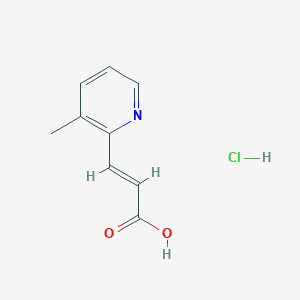

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride

CAS No.: 1461726-89-5

Cat. No.: VC2867683

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461726-89-5 |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | (E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO2.ClH/c1-7-3-2-6-10-8(7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; |

| Standard InChI Key | QHJREYGMTNOBHQ-FXRZFVDSSA-N |

| Isomeric SMILES | CC1=C(N=CC=C1)/C=C/C(=O)O.Cl |

| SMILES | CC1=C(N=CC=C1)C=CC(=O)O.Cl |

| Canonical SMILES | CC1=C(N=CC=C1)C=CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a conjugated propenoic acid (α,β-unsaturated carboxylic acid) backbone linked to a 3-methylpyridine heterocycle. The (E)-configuration of the double bond in the propenoic acid moiety is critical for its electronic properties and reactivity. The hydrochloride salt formation at the pyridine nitrogen enhances polarity, enabling solubility in polar solvents like water and methanol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| IUPAC Name | (E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid; hydrochloride | |

| Solubility | >50 mg/mL in water | |

| Hazard Statements | H315, H319, H335 |

Spectroscopic Characteristics

-

NMR: The proton NMR spectrum exhibits distinct signals for the pyridine ring (δ 7.2–8.5 ppm), the conjugated double bond (δ 6.8–7.1 ppm), and the carboxylic acid proton (δ 12–13 ppm).

-

IR: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

Synthesis and Optimization

Industrial Synthesis Routes

The primary synthesis involves a two-step process:

-

Condensation: 3-Methylpyridine reacts with acrolein in the presence of HCl at 60–80°C to form 3-(3-methylpyridin-2-yl)prop-2-enal.

-

Oxidation: The aldehyde intermediate is oxidized using KMnO₄ or catalytic CrO₃ to yield the propenoic acid, followed by HCl treatment to form the hydrochloride salt.

Key parameters for maximizing yield (typically 70–85%):

-

Temperature: Maintaining 60–80°C prevents side reactions like polymerization.

-

Solvent: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

-

Residence Time: 10–15 minutes

-

Pressure: 2–3 bar

-

Purity: >98% by HPLC

Applications in Organic Synthesis

Intermediate for Boronic Acid Derivatives

The compound serves as a precursor for pyridinylboronic acids, critical in Suzuki-Miyaura cross-coupling reactions:

These intermediates are pivotal in synthesizing pharmaceuticals like crizotinib analogs.

Role in Heterocyclic Chemistry

-

Cycloadditions: Participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles.

-

Michael Additions: The α,β-unsaturated system undergoes nucleophilic attacks at the β-position, enabling access to γ-keto acids.

| Substituent | EC₅₀ (μM) | Max Efficacy (% Inhibition) |

|---|---|---|

| 3-Methyl | 2.4 | 78 |

| 3-CF₃ | 1.1 | 92 |

| 4-NO₂ | 0.9 | 95 |

Antiproliferative Effects

In UM-UC-9 bladder cancer cell lines, the compound reduced proliferation by 40–60% at 10 μM, likely through PPARγ-dependent pathways .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Propenoic Acid Derivatives

| Compound | Solubility (mg/mL) | PPARγ EC₅₀ (μM) | Thermal Stability (°C) |

|---|---|---|---|

| 3-(3-Methylpyridin-2-yl)propenoic acid HCl | 58 | 2.4 | 180–185 |

| 2-Methylpropenoic acid | 12 | >10 | 150–155 |

| 4-Pyridinylpropenoic acid | 34 | 4.1 | 170–175 |

Future Directions in Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume